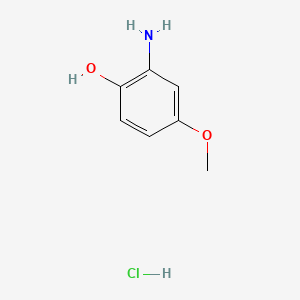

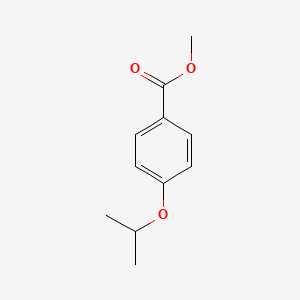

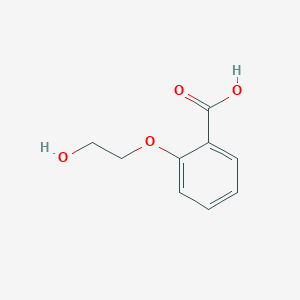

2-(2-Hydroxyethoxy)benzoic acid

説明

2-(2-Hydroxyethoxy)benzoic acid is a chemical compound that is related to benzoic acid derivatives with additional functional groups. While the provided papers do not directly discuss 2-(2-Hydroxyethoxy)benzoic acid, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound . For instance, the study of 2-hydroxybenzoic acid (salicylic acid) provides information on the molecular structure and the effects of substituents on the benzoic acid framework .

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the functionalization of the aromatic ring or the modification of the carboxylic acid group. For example, the synthesis of 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was achieved using phthalic anhydride and α-naphthol with boric oxide as a catalyst, under specific reaction conditions to yield a high product purity . This suggests that similar methods could potentially be applied to synthesize 2-(2-Hydroxyethoxy)benzoic acid, with appropriate adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as NMR, IR, and UV-VIS, as well as theoretical calculations like DFT. For instance, the molecular structures and vibrational wavenumbers of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were determined using DFT calculations complemented by FT-IR and FT-Raman spectroscopy . These techniques could be employed to analyze the molecular structure of 2-(2-Hydroxyethoxy)benzoic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents which can participate in various chemical reactions. The azo-benzoic acids studied in one of the papers undergo acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent and pH conditions . This indicates that 2-(2-Hydroxyethoxy)benzoic acid may also exhibit specific reactivity patterns based on its functional groups and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their spectroscopic characteristics, intermolecular interactions, and electronic properties, are crucial for understanding their behavior in different contexts. The dimeric structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, for example, was investigated to understand the role of intermolecular hydrogen bonds, and various properties like hyperpolarizability and charge delocalization were studied using NBO analysis . These analyses can provide a foundation for predicting the properties of 2-(2-Hydroxyethoxy)benzoic acid.

科学的研究の応用

They are known for their dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . They are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .

-

Pharmaceutical Industry

- Hydroxybenzoic acids have been found to have anti-inflammatory , antioxidant , anti-allergenic , immunoregulatory , antimicrobial , antiatherogenic , antithrombotic , antidiabetic , anticancer processes , and cardioprotective capabilities . These properties make them valuable in the development of various pharmaceuticals .

-

Cosmetic Industry

-

Food Industry

-

Agriculture

-

Chemical Industry

-

Health Industry

-

Bioavailability and Health Properties

- Hydroxybenzoic acids (HBAs) are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure . They are the major group of bioeffective compounds among phenolic chemicals sourcing in a variety of plants like spices, vegetables, fruits, and grains . They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics, and link to many health benefits .

-

Allelochemical in Plants

- As a plant allelochemical, p-hydroxybenzoic acid (pHBA) can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . pHBA also can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

-

Scavenging Peroxynitrite

- Salicylic acid, p-hydroxybenzoic acid, 3-hydroxybenzoic acid, acetylsalicylic acid, p-hydroxybenzoic acid methyl or propyl esters, 2,3-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, 2,6-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, protocatechuic acid, and gallic acid have tested by UV/VIS spectroscopy method, the best activity to scavenge peroxynitrite are observed to be gallic acid, 2,4-dihydroxybenzoic acid, and 3,5-dihydroxybenzoic acid .

特性

IUPAC Name |

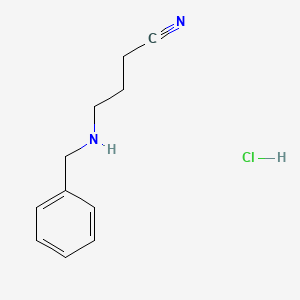

2-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPKEUVFESZUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388622 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethoxy)benzoic acid | |

CAS RN |

55211-84-2 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。